5-(Chloromethyl)-2-methylquinoline hydrochloride
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Overview
Description
5-(Chloromethyl)-2-methylquinoline hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylquinoline hydrochloride typically involves the chloromethylation of 2-methylquinoline. This process can be carried out using formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually performed at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can yield different reduced forms of quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Reduced quinoline derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methylquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 5-(Chloromethyl)-2-methylquinoline hydrochloride.
8-Hydroxyquinoline: Known for its metal-chelating properties and biological activities.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
This compound is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H11Cl2N |
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Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8;/h2-6H,7H2,1H3;1H |
InChI Key |
XMNALNZCBNSFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)CCl.Cl |
Origin of Product |
United States |
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